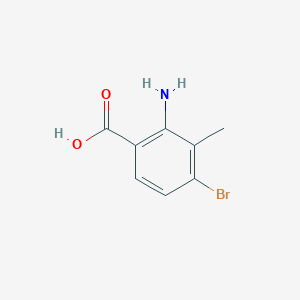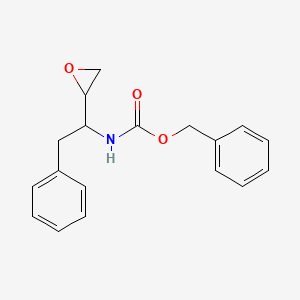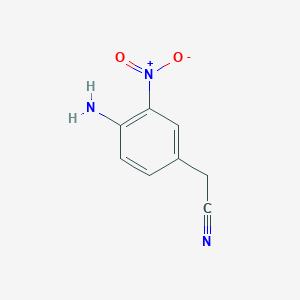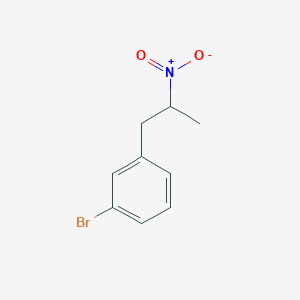
1-(Pirrolidin-1-il)propan-2-amina
Descripción general
Descripción
1-(Pyrrolidin-1-yl)propan-2-amine is a chemical compound that features a pyrrolidine ring attached to a propan-2-amine moiety. This compound is part of the broader class of pyrrolidine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Aplicaciones Científicas De Investigación
1-(Pyrrolidin-1-yl)propan-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical intermediates and fine chemicals.
Mecanismo De Acción
Target of Action
Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
It’s known that the pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This suggests that the compound could interact with its targets in a specific orientation, leading to changes in the targets’ function.
Biochemical Pathways
The pyrrolidine ring is a common feature in bioactive molecules with target selectivity . This suggests that the compound could affect multiple biochemical pathways, depending on its specific targets.
Pharmacokinetics
It’s known that heteroatomic fragments in molecules, like the nitrogen in the pyrrolidine ring, are useful tools for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates . This suggests that the compound could have favorable pharmacokinetic properties.
Result of Action
Based on the general properties of pyrrolidine compounds, it can be inferred that the compound could have various biological effects, depending on its specific targets and mode of action .
Action Environment
It’s known that the physical state of similar compounds can be influenced by temperature . This suggests that environmental factors such as temperature could potentially influence the compound’s action, efficacy, and stability.
Análisis Bioquímico
Biochemical Properties
1-(Pyrrolidin-1-yl)propan-2-amine plays a crucial role in biochemical reactions, particularly in the modulation of neurotransmitter systems. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit the uptake of dopamine and norepinephrine, which are critical neurotransmitters in the central nervous system . This inhibition is achieved through its interaction with the transport proteins responsible for the reuptake of these neurotransmitters, thereby increasing their availability in the synaptic cleft. Additionally, 1-(Pyrrolidin-1-yl)propan-2-amine has been shown to interact with various receptor proteins, influencing their activity and downstream signaling pathways.
Cellular Effects
The effects of 1-(Pyrrolidin-1-yl)propan-2-amine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with neurotransmitter transporters can lead to altered signaling in neuronal cells, affecting processes such as synaptic transmission and plasticity . Furthermore, 1-(Pyrrolidin-1-yl)propan-2-amine has been shown to impact gene expression by influencing transcription factors and other regulatory proteins, thereby altering the expression of genes involved in neurotransmitter synthesis and metabolism.
Molecular Mechanism
At the molecular level, 1-(Pyrrolidin-1-yl)propan-2-amine exerts its effects through several mechanisms. It binds to neurotransmitter transport proteins, inhibiting their function and increasing the levels of neurotransmitters in the synaptic cleft . This binding interaction is crucial for its role in modulating neurotransmitter systems. Additionally, 1-(Pyrrolidin-1-yl)propan-2-amine can influence enzyme activity, either by inhibiting or activating specific enzymes involved in neurotransmitter metabolism. These molecular interactions lead to changes in gene expression, further influencing cellular function and behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(Pyrrolidin-1-yl)propan-2-amine can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 1-(Pyrrolidin-1-yl)propan-2-amine remains stable under standard laboratory conditions, but its activity can diminish over extended periods due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained effects on neurotransmitter levels and cellular signaling pathways, highlighting its potential for prolonged biochemical modulation.
Dosage Effects in Animal Models
The effects of 1-(Pyrrolidin-1-yl)propan-2-amine in animal models are dose-dependent. At lower doses, the compound has been shown to enhance neurotransmitter levels and improve cognitive function in animal studies . At higher doses, it can lead to toxic or adverse effects, including neurotoxicity and behavioral changes. These threshold effects are critical for determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
1-(Pyrrolidin-1-yl)propan-2-amine is involved in several metabolic pathways, primarily related to neurotransmitter metabolism. It interacts with enzymes such as monoamine oxidase and catechol-O-methyltransferase, which are involved in the breakdown of neurotransmitters . These interactions can influence metabolic flux and metabolite levels, leading to altered neurotransmitter dynamics and cellular function.
Transport and Distribution
The transport and distribution of 1-(Pyrrolidin-1-yl)propan-2-amine within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Within cells, it can be transported by neurotransmitter transporters, facilitating its accumulation in specific cellular compartments and influencing its localization and activity.
Subcellular Localization
The subcellular localization of 1-(Pyrrolidin-1-yl)propan-2-amine is critical for its activity and function. The compound is primarily localized in the synaptic cleft and neuronal cytoplasm, where it interacts with neurotransmitter transporters and receptors . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific cellular compartments, ensuring its effective modulation of neurotransmitter systems.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(Pyrrolidin-1-yl)propan-2-amine can be synthesized through various synthetic routes. One common method involves the reaction of pyrrolidine with 2-bromopropane under basic conditions. The reaction typically proceeds as follows:
Reagents: Pyrrolidine, 2-bromopropane, and a base such as sodium hydroxide.
Conditions: The reaction is carried out in an organic solvent like ethanol at elevated temperatures.
Industrial Production Methods
Industrial production of 1-(Pyrrolidin-1-yl)propan-2-amine often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as distillation or recrystallization to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1-(Pyrrolidin-1-yl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or ketones.
Reduction: Reduction reactions can convert the compound into simpler amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Amides or ketones.
Reduction: Simpler amines.
Substitution: Various substituted pyrrolidine derivatives.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine: A simpler analog with a similar structure but lacking the propan-2-amine moiety.
Pyrrolidinone: Contains a carbonyl group, making it structurally distinct but functionally similar.
Prolinol: A hydroxylated derivative of pyrrolidine with different biological properties.
Uniqueness
1-(Pyrrolidin-1-yl)propan-2-amine is unique due to its specific combination of the pyrrolidine ring and propan-2-amine moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propiedades
IUPAC Name |
1-pyrrolidin-1-ylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-7(8)6-9-4-2-3-5-9/h7H,2-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLGZKMHJXLDWSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCCC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70575775 | |
| Record name | 1-(Pyrrolidin-1-yl)propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70575775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50998-03-3 | |
| Record name | 1-(Pyrrolidin-1-yl)propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70575775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(pyrrolidin-1-yl)propan-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![tert-butyl N-[(3-methylpyrrolidin-3-yl)methyl]carbamate](/img/structure/B1284111.png)
![3-(Tert-butoxycarbonyl)-3-azaspiro[5.5]undecane-9-carboxylic acid](/img/structure/B1284113.png)
